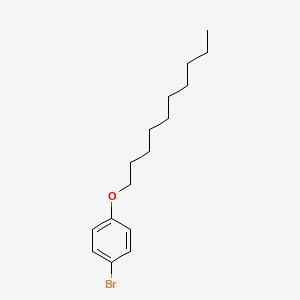

1-Bromo-4-decyloxybenzene

Descripción

Chemical Structure and Properties

1-Bromo-4-decylbenzene (CAS 106418-67-1) is an aromatic compound with a bromine atom at the para position of a benzene ring and a decyl (10-carbon alkyl) chain at the same position. Its molecular formula is C₁₆H₂₅Br, with a molecular weight of 297.23 g/mol. The compound exhibits lipophilic and hydrophobic characteristics due to the long alkyl chain, making it suitable for applications in surfactants, organic synthesis intermediates, and material science .

Propiedades

Número CAS |

30752-20-6 |

|---|---|

Fórmula molecular |

C16H25BrO |

Peso molecular |

313.27 g/mol |

Nombre IUPAC |

1-bromo-4-decoxybenzene |

InChI |

InChI=1S/C16H25BrO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3 |

Clave InChI |

KBAGYDCKVAKSFS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC1=CC=C(C=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Features :

- Reactivity : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings) and cross-coupling reactions.

- Physical State : Typically a liquid or low-melting solid at room temperature.

- Applications : Used in liquid crystal synthesis, polymer additives, and as a precursor for functionalized organic molecules.

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-bromo-4-decylbenzene with other brominated aromatic compounds, focusing on structural variations, reactivity, and applications.

1-Bromo-4-fluorobenzene (CAS 460-00-4)

- Formula : C₆H₄BrF

- Molecular Weight : 175.00 g/mol

- Key Differences :

- Substituent : Fluorine replaces the decyl chain.

- Reactivity : Fluorine’s electronegativity increases the ring’s electron-withdrawing effect, enhancing electrophilic substitution rates at meta positions.

- Applications : Primarily used in pharmaceutical intermediates and agrochemicals due to fluorine’s bioactivity .

| Property | 1-Bromo-4-decylbenzene | 1-Bromo-4-fluorobenzene |

|---|---|---|

| Molecular Weight | 297.23 g/mol | 175.00 g/mol |

| Solubility | Lipophilic | Moderately polar |

| Typical Use | Surfactants | Pharmaceuticals |

1-Bromo-4-iodobenzene (CAS 589-87-7)

- Formula : C₆H₄BrI

- Molecular Weight : 282.91 g/mol

- Key Differences: Substituent: Iodine replaces the decyl chain. Reactivity: Iodine’s larger atomic size and lower electronegativity make it more reactive in Ullmann and Sonogashira couplings compared to bromine. Applications: Used in optoelectronics and as a heavy-atom catalyst .

| Property | 1-Bromo-4-decylbenzene | 1-Bromo-4-iodobenzene |

|---|---|---|

| Halogen Reactivity | Moderate (Br) | High (I) |

| Thermal Stability | High | Lower due to I–C bond |

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Formula : C₆H₇BrN₂

- Molecular Weight : 187.04 g/mol

- Key Differences: Substituents: Two amino groups at ortho positions. Reactivity: Amino groups enable diazotization and coordination chemistry, unlike the inert decyl chain. Applications: Precursor for azo dyes and metal-organic frameworks (MOFs) .

| Property | 1-Bromo-4-decylbenzene | 4-Bromo-1,2-diaminobenzene |

|---|---|---|

| Functional Groups | Alkyl, Br | Br, NH₂ |

| Solubility | Non-polar solvents | Polar solvents (e.g., DMF) |

1-(Benzyloxy)-4-bromobenzene (CAS 6793-92-6)

- Formula : C₁₃H₁₁BrO

- Molecular Weight : 275.13 g/mol

- Key Differences :

| Property | 1-Bromo-4-decylbenzene | 1-(Benzyloxy)-4-bromobenzene |

|---|---|---|

| Oxygen Presence | No | Yes |

| Stability in Acid | High | Moderate |

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Key Differences :

| Property | 1-Bromo-4-decylbenzene | 4-(Bromomethyl)benzaldehyde |

|---|---|---|

| Functional Diversity | Low | High (Br, CHO) |

| Hazard Profile | Low toxicity | Corrosive (skin/eyes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.